N1-cyclopentyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-22-14-9-5-6-12(10-14)15(23-2)11-18-16(20)17(21)19-13-7-3-4-8-13/h5-6,9-10,13,15H,3-4,7-8,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICXIDCBMNMTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2CCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-cyclopentyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism by which N1-cyclopentyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
N1-Cyclopentyl-N2-(2-Thiazolyl)oxalamide (Compound 41)
- Structure : Features a thiazole ring at N2 instead of the methoxyphenethyl group.
- Activity: Potent inhibitor of E. coli methionine aminopeptidase 1 (EcMetAP1) with an IC50 of 67 nM (Co(II)-dependent). Crystallographic studies show bidentate coordination to a Co(II) auxiliary metal via the thiazole amide nitrogen and cyclopentyl carbonyl .
- Key Difference : The thiazole group enhances metal coordination, whereas the target compound’s methoxyphenethyl group may favor hydrophobic interactions or π-stacking.
N1-(2-Methoxy-4-Methylbenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336)
- Structure : Contains a pyridinylethyl group at N2 and a dimethoxybenzyl group at N1.
- Activity : Umami flavor agonist targeting the TAS1R1/TAS1R3 receptor (EC50 ~ 0.3 µM). Approved as a food additive (FEMA 4233) .
- Key Difference : The aromatic pyridine vs. methoxyphenyl group alters receptor specificity (flavor vs. enzyme inhibition).
Antimicrobial Agents
GMC-5: N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-Methoxyphenyl)oxalamide
- Structure: Isoindolinone core at N1 and 4-methoxyphenyl at N2.
- Activity: Moderate antimicrobial activity against S. aureus (MIC ~ 16 µg/mL).
Bis(PhAlaOH)Benzyl Oxalamides
- Structure: Contains phenylalanine-derived amino alcohol moieties.
- Activity: Forms thermally stable organogels via hydrogen bonding and van der Waals interactions. Used for controlled drug release (e.g., ibuprofen) .
Quantitative Comparison of Key Properties
*MGC: Minimum gelation concentration.
Biological Activity
N1-cyclopentyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, anti-inflammatory effects, and other relevant pharmacological properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula , featuring a cyclopentyl group, methoxy substituents, and an oxalamide linkage. Understanding the structure is crucial for predicting its biological activity based on structure-activity relationships (SAR).
Cytotoxicity
Cytotoxicity assays are essential in evaluating the potential of compounds to inhibit cell growth. The following table summarizes findings from various studies assessing the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.4 | |
| MCF-7 (breast cancer) | 12.8 | |
| A549 (lung cancer) | 18.9 |
These results indicate that the compound exhibits significant cytotoxicity, particularly against MCF-7 cells, suggesting its potential as an anticancer agent.
The mechanism of action for this compound appears to involve:
- Induction of Apoptosis : Studies have shown that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : The compound has been observed to hinder cell cycle progression, particularly at the G1 phase.
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer. The compound's anti-inflammatory activity was evaluated through assays measuring the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Table: Anti-inflammatory Effects
These results suggest that this compound has a notable capacity to reduce inflammation, which may enhance its therapeutic profile in treating inflammatory-related conditions.
Case Study 1: Breast Cancer Treatment
In a preclinical study involving MCF-7 xenograft models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to a 40% decrease in tumor volume over four weeks, indicating its potential efficacy as an anticancer drug.
Case Study 2: Inflammatory Response Modulation
A study investigating the effects on LPS-induced inflammation in murine models showed that treatment with the compound significantly reduced edema and inflammatory cell infiltration in tissues. Histological analysis revealed decreased levels of inflammatory markers, supporting its use as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
